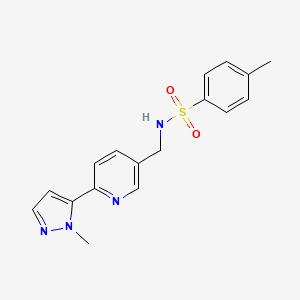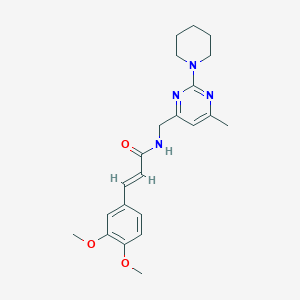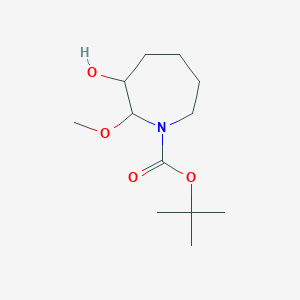
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O6S2 and its molecular weight is 540.4. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agrochemicals and Crop Protection
The synthesis and application of trifluoromethylpyridines (TFMPs) play a crucial role in the agrochemical industry. TFMP derivatives, including 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), have been employed as intermediates for the production of herbicides and pesticides. For instance, fluazifop-butyl, a TFMP derivative, protects crops from pests. Over 20 new TFMP-containing agrochemicals have received ISO common names, emphasizing their significance in crop protection .
Pharmaceuticals
TFMP derivatives also find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are currently undergoing clinical trials. The unique combination of fluorine atom properties and the pyridine moiety contributes to their biological activities. Expect further discoveries in this field as researchers explore novel applications of TFMP .
Veterinary Products
In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have received market approval. These compounds demonstrate potential in animal health and disease management .
Antimicrobial Properties
While specific studies on the compound are scarce, related structures (such as 4-bromo-2-fluoro-5-(trifluoromethyl)aniline) have demonstrated antimicrobial effects. Researchers continue to explore the potential of these compounds in combating microbial infections .
Synthetic Intermediates
2-Bromo-4-fluorobenzoic acid, a related compound, serves as a synthetic intermediate. It contributes to the synthesis of various molecules, including 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-(2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid. These intermediates facilitate the creation of diverse chemical entities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid, which is then coupled with 2,5-dimethoxyaniline to form the final product.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-mercaptoacetic acid", "6-oxo-1,6-dihydropyrimidine-5-carboxylic acid", "2,5-dimethoxyaniline", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid", "a. Dissolve 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (1.0 g, 6.2 mmol) and triethylamine (1.4 mL, 10.0 mmol) in N,N-dimethylformamide (DMF) (10 mL) under nitrogen atmosphere.", "b. Add 4-bromobenzenesulfonyl chloride (1.8 g, 6.2 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "c. Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "e. Dissolve the yellow solid in ethyl acetate (10 mL) and add diisopropylethylamine (1.5 mL, 8.7 mmol) and N-hydroxysuccinimide (1.0 g, 8.7 mmol) to the reaction mixture.", "f. Stir the reaction mixture at room temperature for 30 minutes and then add 2-mercaptoacetic acid (0.8 g, 8.7 mmol) to the reaction mixture.", "g. Stir the reaction mixture at room temperature for 2 hours and then extract with ethyl acetate (3 x 20 mL).", "h. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "i. Purify the yellow solid by column chromatography to obtain 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid as a white solid (yield: 70%).", "Step 2: Synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide", "a. Dissolve 2-(5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid (0.5 g, 1.3 mmol) and 2,5-dimethoxyaniline (0.3 g, 1.6 mmol) in DMF (10 mL) under nitrogen atmosphere.", "b. Add diisopropylethylamine (0.4 mL, 2.3 mmol) and N,N-dimethylformamide (1 mL) to the reaction mixture and stir at room temperature for 30 minutes.", "c. Purify the reaction mixture by column chromatography to obtain 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide as a white solid (yield: 60%)." ] } | |
Numéro CAS |
893789-27-0 |
Formule moléculaire |
C20H18BrN3O6S2 |
Poids moléculaire |
540.4 |
Nom IUPAC |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-29-13-5-8-16(30-2)15(9-13)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-6-3-12(21)4-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Clé InChI |
LIYFITIYTBJCCT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)
![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)
![N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2524644.png)
![({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2524645.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2524651.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2524656.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)
![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)
![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)

